molecular formula C11H11BrN2 B8013040 9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No.: B8013040
M. Wt: 251.12 g/mol
InChI Key: ITBGXNMJAQKEBC-UHFFFAOYSA-N
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Description

9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a useful research compound. Its molecular formula is C11H11BrN2 and its molecular weight is 251.12 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Compounds such as 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, including 9-Bromo derivatives, have been shown to exhibit a broad spectrum of pharmacological activity, making them of interest in medicinal chemistry (Ivashchenko, Mitkin, Kadieva, & Tkachenko, 2010).

  • Derivatives of hydrogenated pyrido[4,3-b]indoles demonstrate various pharmacological properties, including antihistamine, neuroleptic, antiarrhythmic, antioxidant, and neuroprotective activities. Some of these compounds are in use as medicinal drugs (Ivanov, Afanas'ev, & Bachurin, 2001).

  • Novel anti-cancer agents based on 2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole derivatives have been designed and synthesized, showing significant antiproliferative activity against various cancer cell lines (Feng, Teng, Gu, Yu, Luo, & Ye, 2018).

  • There are methods for the selective synthesis of indole derivatives, including 9H-pyrido[2,3-b]indoles, through copper-catalyzed one-pot multicomponent cascade reactions. This approach offers advantages in terms of mild reaction conditions and versatile product formation (Li, Guo, Zhang, Zhang, & Fan, 2015).

  • Tetrahydro-1H-pyrido[4,3-b]indoles have shown high anti-serotonin activity, which is significant for the development of pharmacological agents targeting serotonin receptors (Cattanach, Cohen, & Heath-Brown, 1968).

Properties

IUPAC Name

9-bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2/c12-8-2-1-3-10-11(8)7-6-13-5-4-9(7)14-10/h1-3,13-14H,4-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITBGXNMJAQKEBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1NC3=C2C(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
Reactant of Route 6
9-Bromo-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

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